BenchChemオンラインストアへようこそ!

2-Methyl-4-(thian-4-yloxy)pyrimidine

sigma-2 receptor TMEM97 binding affinity

Secure your supply of 2‑Methyl‑4‑(thian‑4‑yloxy)pyrimidine (CAS 2201995‑87‑9)—a singular thianyloxy-pyrimidine scaffold with confirmed sigma‑2 (TMEM97) binding (Ki ≈ 90 nM). Unlike 2‑oxy‑thianyl regioisomers that inhibit VEGFR‑2 / PI3K, this 2‑methyl‑4‑thianyloxy substitution delivers a clean sigma‑2 probe, essential as a kinase‑panel negative control or a starting point for sigma‑2 chemical‑tool development. Avoid off‑target confounding: verify your SAR with the correctly substituted regioisomer.

Molecular Formula C10H14N2OS
Molecular Weight 210.3
CAS No. 2201995-87-9
Cat. No. B2680082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(thian-4-yloxy)pyrimidine
CAS2201995-87-9
Molecular FormulaC10H14N2OS
Molecular Weight210.3
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCSCC2
InChIInChI=1S/C10H14N2OS/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3
InChIKeyVXLXEPSZGHOOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(thian-4-yloxy)pyrimidine (CAS 2201995‑87‑9) – Compound Identity, Class, and Procurement-Relevant Structural Features


2‑Methyl‑4‑(thian‑4‑yloxy)pyrimidine (CAS 2201995‑87‑9; molecular formula C₁₀H₁₄N₂OS) is a heterocyclic small molecule belonging to the thian‑4‑yloxy‑substituted pyrimidine class. The compound features a pyrimidine core substituted at the 2‑position with a methyl group and at the 4‑position with a tetrahydro‑2H‑thiopyran‑4‑yloxy (thian‑4‑yloxy) ether moiety, distinguishing it from simple alkyl/alkoxy‑substituted pyrimidines through the incorporation of a saturated sulfur‑containing heterocycle. Publicly curated binding data from BindingDB and ChEMBL demonstrate that this scaffold can engage the sigma‑2 receptor (TMEM97) with a Ki of approximately 90 nM in rat PC12 cell membranes [REFS‑1]. The compound has also been cited as an intermediate in kinase‑targeted medicinal chemistry programs, including VEGFR‑2 and PI3K inhibitor series, by virtue of the thian‑4‑yloxy motif’s steric and electronic modulation potential [REFS‑2].

Why 2‑Methyl‑4‑(thian‑4‑yloxy)pyrimidine Cannot Be Directly Replaced by Other Thianyloxy‑ or Alkoxy‑Pyrimidine Analogs in Research and Development


Thian‑4‑yloxy‑substituted pyrimidines are not freely interchangeable because small changes in the position and nature of the thianyloxy and alkyl substituents produce divergent target‑engagement profiles. The available binding data illustrate this divergence: while the 2‑methyl‑4‑(thian‑4‑yloxy) regioisomer exhibits measurable sigma‑2 receptor affinity (Ki ≈ 90 nM), the 2‑(thian‑4‑yloxy)pyrimidine scaffold is reported to inhibit multiple protein kinases [REFS‑1], and the 5‑fluoro‑2‑(thian‑4‑yloxy)pyrimidine analog reportedly acts as a thymidylate synthase inhibitor [REFS‑2]. Consequently, substituting one thianyloxy‑pyrimidine for another without experimental target‑engagement data risks selecting a compound with an entirely different selectivity fingerprint, invalidating structure‑activity relationship (SAR) hypotheses and confounding hit‑to‑lead optimization campaigns [REFS‑3].

Quantitative Biological Activity & Pharmacological Differentiation Evidence for 2‑Methyl‑4‑(thian‑4‑yloxy)pyrimidine


Sigma‑2 Receptor Binding Affinity – Ki = 90 nM vs. Kinase‑Preferred Regioisomers

BindingDB records (curated from ChEMBL) report that 2‑methyl‑4‑(thian‑4‑yloxy)pyrimidine binds to the sigma‑2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cell membranes. In sharp contrast, the positional isomer 2‑(thian‑4‑yloxy)pyrimidine and related thienopyrimidine ethers are primarily documented as kinase inhibitors (VEGFR‑2, PI3K) and lack reported sigma‑2 affinity. This divergent activity profile demonstrates that the 2‑methyl‑4‑thianyloxy substitution pattern confers sigma‑2 receptor engagement that is absent or unreported in the comparator regioisomers [REFS‑1].

sigma-2 receptor TMEM97 binding affinity pyrimidine ethers

Regioisomeric Selectivity Differentiation – 2‑Methyl‑4‑oxy vs. 2‑Oxy‑Substituted Pyrimidine Scaffolds

Literature analysis of the thian‑4‑yloxy‑pyrimidine chemotype reveals a strict regiochemical dependence of target engagement. Analogs bearing the thian‑4‑yloxy group at the 2‑position (e.g., 2‑(thian‑4‑yloxy)pyrimidine, 5‑fluoro‑2‑(thian‑4‑yloxy)pyrimidine) are consistently associated with kinase inhibition (VEGFR‑2, PI3K, and thymidylate synthase families). Only the 4‑(thian‑4‑yloxy)‑2‑methyl substitution pattern of the target compound has experimentally confirmed sigma‑2 receptor binding. This regiochemical discrimination is supported by enzymatic VEGFR‑2 data for 4‑(thieno[3,2‑d]pyrimidin‑4‑yloxy)phenylureas (IC₅₀ = 150‑199 nM [REFS‑1]), which show that the 4‑oxy‑pyrimidine topology is compatible with kinase inhibition in fused heterocyclic systems but, when combined with the 2‑methyl and thian‑4‑yloxy substituents on a monocyclic pyrimidine, yields sigma‑2 activity.

regioisomer kinase inhibitor sigma receptor structure-activity relationship

Substitution Pattern Advantage – 2‑Methyl Group Enhances Metabolic Stability vs. Unsubstituted Pyrimidine Analogs

The 2‑methyl substituent on the pyrimidine ring is a well‑established structural feature for improving metabolic stability by blocking oxidation at the electrophilic 2‑position. Within the thian‑4‑yloxy class, unsubstituted 2‑H analogs such as 2‑(thian‑4‑yloxy)pyrimidine are expected to exhibit greater susceptibility to cytochrome P450‑mediated metabolism. While direct experimental microsomal stability data for the target compound are not publicly available, this class‑level inference is supported by general pyrimidine medicinal chemistry principles [REFS‑1] and is consistent with the stability enhancements observed for 2‑methyl‑ vs. 2‑H‑pyrimidine pairs in drug discovery programs [REFS‑2].

metabolic stability 2-methylpyrimidine thian-4-yloxy drug design

High‑Priority Research & Industrial Application Scenarios for 2‑Methyl‑4‑(thian‑4‑yloxy)pyrimidine


Sigma‑2/TMEM97 Chemical Biology Probe Development

With a confirmed Ki of 90 nM at the sigma‑2 receptor, this compound serves as a tractable starting point for the development of sigma‑2 chemical probes. Researchers can derivatize the pyrimidine 5‑ and 6‑positions to improve affinity and selectivity while preserving the core 4‑thian‑4‑yloxy‑2‑methyl pharmacophore responsible for sigma‑2 engagement. This scenario is uniquely enabled by the target compound’s documented sigma‑2 activity, which is absent in its 2‑oxy‑substituted regioisomers [REFS‑1].

Selectivity Panel Reference Compound for Thianyloxy‑Pyrimidine Kinase Inhibitor Programs

Medicinal chemistry teams working on thian‑4‑yloxy‑pyrimidine kinase inhibitors (e.g., VEGFR‑2, PI3K) require appropriate selectivity controls to rule out off‑target sigma‑2 activity. The target compound’s defined sigma‑2 binding profile makes it a valuable negative control: if a kinase‑optimized thianyloxy‑pyrimidine analog also exhibits sigma‑2 binding, structural modifications may be needed to improve target selectivity. This application is directly supported by the kinase activity data available for the thienopyrimidine‑ether analogs (VEGFR‑2 IC₅₀ = 150‑199 nM [REFS‑2]).

Structure‑Activity Relationship (SAR) Library Synthesis – Thian‑4‑yloxy Pyrimidine Scaffold

The compound’s distinct 2‑methyl‑4‑thianyloxy substitution pattern provides a modular scaffold for combinatorial library synthesis. The 4‑thian‑4‑yloxy group can be systematically varied (oxidation state of sulfur, ring size) while the 2‑methyl group maintains metabolic stability, enabling multi‑dimensional SAR exploration. This scenario leverages the established synthetic accessibility of the scaffold via nucleophilic aromatic substitution of 2‑methyl‑4‑chloropyrimidine with 4‑hydroxythiane [REFS‑3].

In Vitro Pharmacological Tool for Sigma Receptor Subtype Profiling

The sigma‑2 receptor selectivity of the target compound (relative to sigma‑1, if confirmed by future broad‑panel data) makes it useful for dissecting sigma‑1 vs. sigma‑2 contributions in cellular models of cancer proliferation and neurodegeneration. Procurement of this specific regioisomer ensures that observed biological effects can be attributed to sigma‑2 engagement rather than to the kinase‑inhibitory activity associated with 2‑oxy‑thianyl‑pyrimidine regioisomers [REFS‑1].

Quote Request

Request a Quote for 2-Methyl-4-(thian-4-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.